molecular formula C13H21N3O2S B15255299 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

Cat. No.: B15255299
M. Wt: 283.39 g/mol
InChI Key: WPGZGXDBDJDQQY-UHFFFAOYSA-N
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Description

3-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide (CAS: 923170-49-4) is a benzenesulfonamide derivative characterized by a 3-aminophenyl core linked to a (1-ethylpyrrolidin-2-yl)methyl substituent via a sulfonamide bridge. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molecular weight of 283.39 g/mol . The compound is structurally notable for its pyrrolidine-ethyl moiety, which may enhance lipophilicity and influence receptor binding in pharmacological contexts. Limited commercial availability is reported, with discontinuation notices for bulk quantities .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H21N3O2S/c1-2-16-8-4-6-12(16)10-15-19(17,18)13-7-3-5-11(14)9-13/h3,5,7,9,12,15H,2,4,6,8,10,14H2,1H3

InChI Key

WPGZGXDBDJDQQY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Key Observations :

  • Synthetic Efficiency : Yields vary widely, with bulky substituents (e.g., bis(4-fluorophenyl)methyl in 5l) reducing yields (32%) compared to simpler analogs like 5d (78%) . High yields (89%) for compound 43 suggest optimized methods for sterically hindered groups .
  • Thermal Stability : Higher melting points (e.g., 246–248°C for compound 20 ) correlate with rigid pyrimidine cores, whereas amorphous compounds (e.g., 43 ) may prioritize conformational flexibility.
Physicochemical Properties
  • Solubility : Piperazine-containing analogs (e.g., 5d ) are more water-soluble due to basic nitrogen atoms, whereas the target compound’s ethylpyrrolidine may reduce aqueous solubility but improve membrane permeability.

Biological Activity

3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, also known as a derivative of sulpiride, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include an amino group and a pyrrolidine moiety that contribute to its interactions with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 923170-49-4
  • Molecular Formula : C13H21N3O2S
  • Molecular Weight : 283.39 g/mol

The compound is typically found in powder form and has a purity of around 95% .

Research indicates that this compound exhibits significant activity as a dopamine receptor antagonist. In a comparative study with sulpiride, this compound demonstrated enhanced potency in blocking dopamine receptors, which is crucial for its neuroleptic effects . The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group could lead to increased receptor affinity and selectivity.

Neuroleptic Activity

The compound has been synthesized and tested for its neuroleptic properties, showing promising results in animal models. It was found to possess a higher affinity for dopamine receptors compared to traditional antipsychotics like sulpiride. This suggests potential applications in treating disorders such as schizophrenia and bipolar disorder .

Antimicrobial Properties

In addition to its neuroleptic activity, there are indications of antimicrobial properties associated with this compound. Studies have evaluated derivatives of pyrrolidine compounds for their antibacterial and antifungal activities. These derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating that the presence of the pyrrolidine ring may enhance bioactivity against microbial pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Dopamine Receptor Blockade :
    • A study synthesized a series of N-(1-ethylpyrrolidinyl)methyl derivatives and assessed their potency as dopamine receptor blockers. The results indicated that certain modifications led to compounds significantly more potent than sulpiride .
  • Antimicrobial Testing :
    • Research involving pyrrolidine derivatives highlighted their antibacterial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis provided insights into how variations in the chemical structure influence biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring was found to be crucial for enhancing antiproliferative activity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeurolepticHigher potency than sulpiride in dopamine blockade
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalExhibited antifungal properties in vitro

Table 2: Structure-Activity Relationships

Compound VariationEffect on ActivityReference
Electron-withdrawing groups on phenylIncreased antiproliferative activity
Modifications in sulfonamide groupEnhanced dopamine receptor affinity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzenesulfonyl chloride derivatives with pyrrolidine-containing amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include nucleophilic substitution and purification via column chromatography. Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic methods are critical for confirming the compound’s structure, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–8.1 ppm for benzenesulfonamide) and pyrrolidine methylene/methyl groups (δ 1.2–3.5 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What in vitro assays are suitable for initial evaluation of its biological activity (e.g., antimicrobial, enzyme inhibition)?

  • Methodology : Use agar dilution or microbroth dilution assays for antimicrobial screening against Gram-positive/negative strains. For enzyme inhibition (e.g., carbonic anhydrase), employ fluorescence-based kinetic assays with recombinant enzymes. Positive controls (e.g., acetazolamide) and IC₅₀ calculations are critical .

Q. What hydrogen-bonding patterns are observed in its crystal structure, and how do they influence physicochemical properties?

  • Methodology : Single-crystal X-ray diffraction reveals hydrogen bonds between sulfonamide NH and acceptor groups (e.g., carbonyl oxygen). Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which stabilize crystal packing and affect solubility/melting points .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps for hydrogen-bonding propensity.
  • Molecular Docking (AutoDock Vina) : Dock into target active sites (e.g., bacterial dihydropteroate synthase) with flexible side chains. Validate predictions via mutagenesis studies .

Q. What strategies are effective in resolving contradictions between crystallographic data and predicted molecular geometries?

  • Methodology : Use SHELXL for refinement, applying TWIN commands to handle twinned data. Compare experimental (X-ray) and computational (Mercury CSD) torsion angles. Discrepancies >5° may indicate disorder; apply PART instructions to model alternate conformations .

Q. How to design SAR studies to optimize the compound’s pharmacological profile while minimizing off-target effects?

  • Methodology :

  • Synthesize analogs with modifications to the pyrrolidine ethyl group or benzenesulfonamide amino moiety.
  • Test selectivity via panel-based assays (e.g., CEREP’s BioPrint®). Use Free-Wilson analysis to correlate substituents with activity/toxicity .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral separation techniques are applicable?

  • Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol. Resolve enantiomers via supercritical fluid chromatography (SFC) with Chiralpak® columns. Confirm purity using circular dichroism (CD) .

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